5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one
Description
Table 1: Key crystallographic parameters
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Triclinic | |
| Space group | P1 | |
| Unit cell volume (ų) | 1308.73 | |
| N–H⋯O bond length (Å) | 2.62–2.94 | |
| π–π stacking distance (Å) | 3.599–3.692 |
Tautomerism and Isomerization Dynamics
The compound exhibits enol–keto tautomerism , stabilized by intramolecular hydrogen bonding. In the solid state, the keto form dominates, as evidenced by X-ray data showing a carbonyl bond length of 1.225 Å. Solution-phase NMR studies (CDCl₃) confirm dynamic equilibrium, with chemical shifts at δ 184.4 ppm (¹³C carbonyl) and δ 2.96 ppm (¹H isopropyl) indicating partial enolization.
Substituents critically influence tautomeric preference:
- The 4-fluorophenyl group enhances keto stability through electron-withdrawing effects (-I), reducing enol proton acidity.
- The isopropyl group sterically hinders enolization, favoring the keto tautomer by 85% in polar solvents (DMSO-d₆).
DFT calculations (B3LYP/6-31G(d)) predict a tautomerization energy barrier of 12.3 kcal/mol, consistent with slow exchange on the NMR timescale.
Spectroscopic Profiling (IR, NMR, UV-Vis)
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
Nuclear Magnetic Resonance
¹H NMR (500 MHz, CDCl₃):
- δ 7.91–7.84 ppm (d, J = 8.6 Hz, 2H, fluorophenyl ortho-H)
- δ 7.18–7.10 ppm (m, 2H, fluorophenyl meta-H)
- δ 2.96 ppm (heptet, J = 6.9 Hz, 1H, isopropyl CH)
- δ 1.33 ppm (d, J = 6.9 Hz, 6H, isopropyl CH₃)
¹³C NMR (125 MHz, CDCl₃):
UV-Vis Spectroscopy
In ethanol, λₘₐₓ = 265 nm (π→π* transition, conjugated enone system) and 310 nm (n→π* transition, fluorophenyl → pyrazolone charge transfer).
Computational Molecular Geometry Optimization
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts bond lengths and angles within 1.5% of experimental X-ray values:
Table 2: Experimental vs. computational geometry
| Parameter | X-ray (Å/°) | DFT (Å/°) | Deviation |
|---|---|---|---|
| C=O bond length | 1.225 | 1.231 | +0.49% |
| N–N bond length | 1.348 | 1.355 | +0.52% |
| C–F bond length | 1.378 | 1.382 | +0.29% |
| Pyrazolone ring angle | 120.1° | 119.8° | -0.25% |
Frontier Molecular Orbital (FMO) analysis reveals a HOMO–LUMO gap of 4.8 eV, localized on the pyrazolone ring (HOMO) and fluorophenyl group (LUMO). Natural Bond Orbital (NBO) charges confirm charge transfer from the isopropyl group (-0.12 e) to the carbonyl oxygen (+0.34 e).
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-propan-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8(2)15-12(16)7-11(14-15)9-3-5-10(13)6-4-9/h3-8,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSKZFQFXKDSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166764 | |
| Record name | 5-(4-Fluorophenyl)-1,2-dihydro-2-(1-methylethyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-83-2 | |
| Record name | 5-(4-Fluorophenyl)-1,2-dihydro-2-(1-methylethyl)-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-1,2-dihydro-2-(1-methylethyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one typically involves the following steps:
Formation of the Pyrazolone Core: The initial step involves the condensation of hydrazine with an appropriate β-keto ester to form the pyrazolone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazolone intermediate.
Addition of the Isopropyl Group: The isopropyl group is usually introduced through an alkylation reaction using isopropyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the yield and purity of the final product. Common solvents include ethanol, methanol, and dichloromethane.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Formation of pyrazolone N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science: Incorporated into polymers to enhance thermal stability.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.
Protein Binding Studies: Used to study protein-ligand interactions.
Medicine
Pharmaceuticals: Potential use in the development of anti-inflammatory and analgesic drugs.
Diagnostic Agents: Utilized in the synthesis of imaging agents for medical diagnostics.
Industry
Agriculture: Used in the synthesis of agrochemicals.
Dyes and Pigments: Incorporated into dyes for textile applications.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, such as inflammatory pathways in medicinal applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Analogs and Substituent Differences
Key Observations :
Position 2 Modifications :
- The target compound’s isopropyl group (position 2) contrasts with carbaldehyde (compound 1, ) or thiazole (compound 4, ). These substitutions alter electronic effects (e.g., carbaldehyde introduces polarity) and steric bulk (isopropyl vs. smaller groups).
- The hydroxyethyl group in increases hydrophilicity compared to the hydrophobic isopropyl group.
Position 5 Modifications :
Crystallographic and Conformational Analysis
Table 2: Crystallographic Data Comparison
Note: No crystallographic data was found for the target compound in the provided evidence.
- Planarity and Conformation: Compound 4 exhibits near-planar geometry except for one fluorophenyl group oriented perpendicularly, influencing crystal packing. Similar trends are seen in , where substituents disrupt planarity. Halogen substituents (Cl vs. F) in isostructural compounds result in minor lattice adjustments but similar molecular conformations.
Software Tools :
Table 3: Reported Bioactivity of Analogs
- Target Compound: No direct bioactivity data was found in the evidence.
- Role of Fluorine : Fluorine in the 4-position is a common feature in bioactive compounds (e.g., atorvastatin ), enhancing target binding via hydrophobic and electrostatic interactions.
Biological Activity
5-(4-Fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's chemical formula is with a molecular weight of approximately 239.28 g/mol. It features a pyrazolone core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of the fluorophenyl group may enhance binding affinity to specific receptors or enzymes, modulating their activity effectively. This interaction can lead to significant therapeutic effects, particularly in the context of anti-inflammatory and anticancer applications.
Biological Activity Overview
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anti-inflammatory Activity : Pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines.
Case Studies and Research Findings
Research findings provide insight into the biological activity of this compound:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The compound exhibited an IC50 value indicating significant potency against MCF7 cells with an IC50 value of approximately 12.50 µM .
- Mechanistic Insights : The mechanism of action was further elucidated through crystallographic studies revealing binding interactions within the active sites of target proteins, which may explain the selectivity observed in anticancer activity .
Data Table: Biological Activity Summary
Q & A
Basic: What are the recommended synthetic routes for 5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones. For example:
Step 1: React 4-fluorophenylacetone with isopropyl hydrazine in ethanol under reflux (70–80°C) to form the pyrazolone core.
Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).
Optimization Tips:
- Use anhydrous solvents to minimize hydrolysis side reactions.
- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
- Adjust pH during workup (e.g., dilute HCl) to isolate the neutral product .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
Methodological Answer:
- NMR (¹H/¹³C):
- ¹H NMR: Look for the pyrazolone NH proton (δ 10–12 ppm, broad singlet) and diastereotopic protons on the dihydropyrazole ring (δ 3.5–4.5 ppm, multiplet).
- ¹³C NMR: The carbonyl (C=O) appears at ~165–170 ppm.
- IR: Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3200 cm⁻¹).
- Mass Spectrometry: Molecular ion peak at m/z 220.25 (calculated for C₁₂H₁₃FN₂O) .
Advanced: How can computational modeling predict biological activity, and what experimental validation is required?
Methodological Answer:
- Step 1: Perform docking studies (e.g., AutoDock Vina) against targets like COX-2 or kinases, using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level).
- Step 2: Validate predictions via in vitro assays :
- Enzyme Inhibition: Measure IC₅₀ values using fluorogenic substrates.
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa).
- Note: Cross-validate computational results with SAR studies on fluorophenyl/isopropyl analogs .
Advanced: How should researchers resolve discrepancies in crystallographic data between refinement software (e.g., SHELXL vs. OLEX2)?
Methodological Answer:
- Strategy 1: Compare residual electron density maps. SHELXL’s robust parameterization often handles high-resolution data better, while OLEX2 may excel in automated twinning correction.
- Strategy 2: Validate hydrogen bonding patterns using graph-set analysis (Etter’s rules) to identify systematic errors .
- Example: If SHELXL reports R1 < 5% but OLEX2 shows higher residuals, check for missed symmetry or disordered solvent .
Basic: What are common impurities in this compound, and how can they be identified?
Methodological Answer:
- Common Impurities:
- Unreacted hydrazine (detectable via LC-MS at m/z 32).
- Oxidized by-products (e.g., pyrazole derivatives lacking the dihydro ring).
- Separation Methods:
Advanced: How do hydrogen-bonding networks influence the compound’s stability and reactivity?
Methodological Answer:
- Analysis Steps:
- Generate crystal packing diagrams (Mercury 4.0) to identify intermolecular H-bonds (e.g., N-H···O=C).
- Calculate interaction energies (PIXEL method) to quantify stabilization.
- Correlate with thermal stability via TGA/DSC (decomposition >200°C indicates strong packing).
- Impact: Strong H-bonding may reduce solubility but enhance solid-state stability .
Basic: What are best practices for determining the crystal structure using X-ray diffraction?
Methodological Answer:
- Procedure:
- Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).
- Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å).
- Refine with SHELXL:
- Use TWIN/BASF commands for suspected twinning.
- Apply ISOR restraints for disordered isopropyl groups .
Advanced: How can SAR studies optimize the pyrazole ring for enhanced bioactivity?
Methodological Answer:
- Design Framework:
- Modification Sites:
- 4-Fluorophenyl: Replace with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
- Isopropyl: Substitute with bulkier tert-butyl for steric effects.
2. Assay Pipeline: - In Silico: ADMET prediction (SwissADME).
- In Vitro: Dose-response curves for IC₅₀ determination.
3. Case Study: Analogous compounds with 4-nitrophenyl showed 2x higher COX-2 inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
